3-Bromo-1,10-phenanthroline 3-Bromo-1,10-phenanthroline
Brand Name: Vulcanchem
CAS No.: 66127-01-3
VCID: VC2034366
InChI: InChI=1S/C12H7BrN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H
SMILES: C1=CC2=C(C3=NC=C(C=C3C=C2)Br)N=C1
Molecular Formula: C12H7BrN2
Molecular Weight: 259.1 g/mol

3-Bromo-1,10-phenanthroline

CAS No.: 66127-01-3

Cat. No.: VC2034366

Molecular Formula: C12H7BrN2

Molecular Weight: 259.1 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1,10-phenanthroline - 66127-01-3

Specification

CAS No. 66127-01-3
Molecular Formula C12H7BrN2
Molecular Weight 259.1 g/mol
IUPAC Name 3-bromo-1,10-phenanthroline
Standard InChI InChI=1S/C12H7BrN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H
Standard InChI Key OADZHFGJIVKDJN-UHFFFAOYSA-N
SMILES C1=CC2=C(C3=NC=C(C=C3C=C2)Br)N=C1
Canonical SMILES C1=CC2=C(C3=NC=C(C=C3C=C2)Br)N=C1

Introduction

Chemical Structure and Identification

3-Bromo-1,10-phenanthroline is a brominated derivative of the well-known 1,10-phenanthroline molecule. The bromine atom is positioned at the 3-position of the phenanthroline ring system, which significantly influences its chemical behavior and coordination properties.

Identification Parameters

ParameterValue
CAS Registry Number66127-01-3
Molecular FormulaC₁₂H₇BrN₂
IUPAC Name3-bromo-1,10-phenanthroline
PubChem CID10887632
MDL NumberMFCD08276287
European Community (EC) Number613-900-9
DSSTox Substance IDDTXSID20447074
Nikkaji NumberJ1.063.372I
WikidataQ72449017

The compound's structure consists of a phenanthroline core with two nitrogen atoms at the 1,10-positions and a bromine atom at the 3-position, creating an asymmetric molecule with distinctive coordination capabilities . The presence of the bromine atom introduces new reactivity patterns while preserving the chelating properties characteristic of the phenanthroline system .

Physical and Chemical Properties

3-Bromo-1,10-phenanthroline exhibits specific physical and chemical properties that make it suitable for various applications in research and industry.

Physical Properties

PropertyValueReference
Molecular Weight259.10 g/mol
Physical State (20°C)Solid
AppearanceLight yellow to brown to dark red powder or crystal
Melting Point171.0-175.0°C (typically 173°C)
Exact Mass257.97926 Da
Topological Polar Surface Area25.8 Ų

Chemical Properties

PropertyValueReference
XLogP32.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Complexity234
Heavy Atom Count15
Formal Charge0
SolubilitySoluble in methanol

The compound's rigid structure, with zero rotatable bonds, contributes to its stability and defined spatial orientation, which is crucial for its role as a ligand in coordination chemistry . Its moderate lipophilicity (LogP 2.5) balances water solubility with membrane permeability, an important factor for biological applications .

Structural Representations

3-Bromo-1,10-phenanthroline can be represented through various structural notations that provide important information about its molecular architecture.

Structural Identifiers

Identifier TypeValue
SMILESBrC1=CC2=CC=C3C=CC=NC3=C2N=C1 or C1=CC2=C(C3=NC=C(C=C3C=C2)Br)N=C1
InChIInChI=1S/C12H7BrN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H
InChIKeyOADZHFGJIVKDJN-UHFFFAOYSA-N

These structural representations highlight the compound's aromatic character and the positioning of key functional groups, particularly the strategically placed bromine at the 3-position, which serves as a reactive site for further functionalization .

Synthesis and Preparation

While the search results don't provide a detailed synthetic route specifically for 3-bromo-1,10-phenanthroline, related research offers insights into potential preparation methods.

General Synthetic Approaches

A relevant publication describes the oxidation of bromo-phenanthrolines, including 3-bromo-phenanthroline (3-bromo-phen), suggesting that this compound can be prepared through controlled bromination of the parent 1,10-phenanthroline molecule . The paper titled "Oxidation for unsymmetrical bromo-1,10-phenanthrolines and subsequent hydroxylation, decarbonylation and chlorination reactions" describes work by Peng Yu-Xin, Hu Bin, and Huang Wei that focuses on preparing a series of unsymmetrical bromo-phds via oxidation of corresponding phens, including 3-bromo-phen .

Applications and Research Significance

3-Bromo-1,10-phenanthroline has found numerous applications across various scientific disciplines due to its unique structural features and reactivity.

Coordination Chemistry

The compound serves as an excellent ligand in coordination complexes, where it can bind to metal ions through its nitrogen atoms. The presence of the bromine substituent enhances the stability and reactivity of these metal complexes, making them valuable catalysts for various chemical transformations . The asymmetric nature of the molecule due to the bromine substitution creates unique electronic and steric environments around coordinated metal centers .

Analytical Chemistry

In analytical chemistry, 3-bromo-1,10-phenanthroline is employed for the detection and quantification of metal ions in solutions. The compound forms stable complexes with many transition metals, allowing for sensitive and selective analytical methods. This makes it valuable for environmental monitoring and quality control in industries such as pharmaceuticals and food safety .

Biological Research

Research has shown potential applications in studying DNA interactions, particularly as the phenanthroline core can intercalate between DNA base pairs. The bromine substituent modifies these interactions, potentially creating new avenues for developing anticancer agents and other therapeutic applications . The compound's ability to coordinate with metals also allows for the development of metallo-drugs with unique biological activities .

Material Science

In material science, 3-bromo-1,10-phenanthroline is utilized in the synthesis of novel materials with specific electronic properties. It contributes to advancements in organic electronics and photonic devices, where precisely tuned electronic properties are crucial . The bromine functionality provides a site for further derivatization through cross-coupling reactions, enabling the creation of extended π-conjugated systems .

Photochemistry

The compound plays a significant role in photochemical studies, particularly in developing light-activated processes and materials essential for solar energy applications . Research has explored its incorporation into complexes with photoluminescent properties, potentially useful for sensing and imaging applications .

SupplierCatalog/Ref. NumberPurityPackage SizePrice (as of 2025)
TCI AmericaB2632>98.0% (HPLC)200 mg$121.00
CymitQuimica3B-B2632Not specified200 mg125.00 €
AChemBlockW16794898%Not specifiedNot provided
BLD PharmNot providedNot specifiedNot providedNot provided

Typical storage recommendations suggest keeping the compound at room temperature, preferably in a cool and dark place (below 15°C), in a sealed container .

Classification TypeInformation
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
GHS PictogramWarning symbol

The compound should be handled in accordance with good laboratory practices, including the use of appropriate personal protective equipment (PPE) such as gloves, eye protection, and adequate ventilation .

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